(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione is a complex organic compound featuring a combination of bromothiophene and fluorophenyl groups attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the bromothiophene and fluorophenyl intermediates, which are then coupled with a diazinane trione precursor under controlled conditions. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced diazinane trione compounds.
Scientific Research Applications
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(5-iodothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione
Uniqueness
Compared to similar compounds, (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O3S/c17-13-6-5-11(24-13)7-12-14(21)19-16(23)20(15(12)22)8-9-1-3-10(18)4-2-9/h1-7H,8H2,(H,19,21,23)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDSUKYUYYGBHW-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(S3)Br)C(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(S3)Br)/C(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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